Stereochemical Diversity vs. Single-Chirality Analogs
2-Methyloxolan-3-amine hydrochloride possesses two stereogenic centers (C2 and C3), yielding four discrete stereoisomers: (2S,3S), (2R,3R), (2R,3S), and (2S,3R), each with unique CAS numbers and potential biological profiles [1]. In contrast, unsubstituted tetrahydrofuran-3-amine hydrochloride contains only a single chiral center at C3, yielding two stereoisomers [(R) and (S)] . This expanded stereochemical space provides medicinal chemists with additional vectors for structure-activity relationship (SAR) exploration and lead optimization.
| Evidence Dimension | Number of stereogenic centers and possible stereoisomers |
|---|---|
| Target Compound Data | Two stereogenic centers (C2 and C3); four possible stereoisomers |
| Comparator Or Baseline | Tetrahydrofuran-3-amine hydrochloride: one stereogenic center (C3); two possible stereoisomers |
| Quantified Difference | Two-fold increase in stereoisomer diversity (4 vs. 2); each isomer constitutes a distinct chemical entity with unique CAS registry |
| Conditions | Molecular structural analysis; stereochemical configuration determination |
Why This Matters
Increased stereochemical diversity expands SAR exploration space for lead optimization in drug discovery programs.
- [1] Chem-Space. (2R,3S)-2-methyloxolan-3-amine hydrochloride (MFCD35057617); (2R,3R)-2-methyloxolan-3-amine hydrochloride (MFCD29925562). View Source
